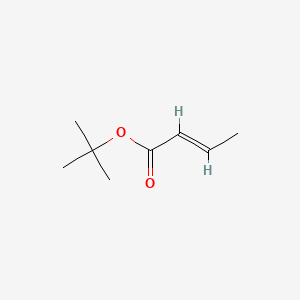

tert-Butyl crotonate

Overview

Description

tert-Butyl crotonate: is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and tert-butyl alcohol. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl crotonate can be synthesized through the esterification of crotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of crotonic acid and tert-butyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl crotonate undergoes various chemical reactions, including:

Polymerization: This compound can undergo anionic polymerization to form poly(this compound), which has applications in the production of thermally stable polymers.

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Polymerization: Anionic initiators such as butyllithium in the presence of a solvent like tetrahydrofuran.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Hydrolysis: Crotonic acid and tert-butyl alcohol.

Polymerization: Poly(this compound).

Substitution: Various substituted crotonates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl crotonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl crotonate in polymerization involves the initiation of the reaction by an anionic initiator, which attacks the carbonyl carbon of the ester group. This leads to the formation of a reactive intermediate that propagates the polymer chain. The polymerization process continues until the reaction is terminated by the addition of a terminating agent .

Comparison with Similar Compounds

- tert-Butyl acrylate

- tert-Butyl methacrylate

- tert-Butyl fumarate

Comparison: tert-Butyl crotonate is unique due to its ability to form polymers with a semiflexible backbone, which imparts specific mechanical properties to the resulting materials. Compared to tert-butyl acrylate and tert-butyl methacrylate, this compound has a different reactivity profile due to the presence of the crotonate moiety, which influences its polymerization behavior and the properties of the resulting polymers .

Biological Activity

tert-Butyl crotonate (CAS Number: 79218-15-8) is an ester formed from crotonic acid and tert-butyl alcohol. It has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Boiling Point : 82 °C

- Density : 0.89 g/cm³

These properties contribute to its stability and reactivity, making it a useful compound in organic synthesis and medicinal chemistry.

1. Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes, such as those involved in lipid metabolism. For instance, studies have demonstrated its role as a potent inhibitor of mammalian group X secreted phospholipase A2, which is implicated in inflammatory processes .

- Antimicrobial Properties : Some studies have explored the antimicrobial activity of this compound against various bacterial and fungal strains, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings include:

- Electrophilic Reactivity : The compound's electrophilic nature allows it to participate in Michael addition reactions, which can lead to the formation of biologically active derivatives .

- Enantioselectivity : In synthetic applications, this compound has shown significant enantioselectivity in reactions involving thiols, leading to the formation of β-mercaptoesters with high yields and selectivity . This property is crucial for developing chiral pharmaceuticals.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds related to this compound in models of ischemic stroke. The results indicated that these compounds could reduce neuronal damage and infarction size when administered post-occlusion . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various microbial strains. The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent .

Summary of Findings

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 82 °C |

| Density | 0.89 g/cm³ |

| Pharmacological Activities | Enzyme inhibition, antimicrobial properties |

| Mechanisms of Action | Electrophilic reactivity, enantioselectivity |

Properties

CAS No. |

3246-27-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

tert-butyl but-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3 |

InChI Key |

QHSPZGZEUDEIQM-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC(C)(C)C |

Isomeric SMILES |

C/C=C/C(=O)OC(C)(C)C |

Canonical SMILES |

CC=CC(=O)OC(C)(C)C |

Key on ui other cas no. |

3246-27-3 |

Pictograms |

Flammable; Corrosive |

Related CAS |

26373-50-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.